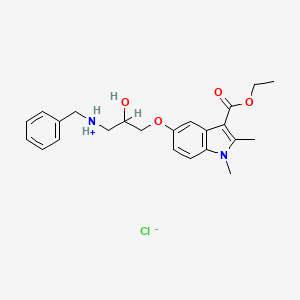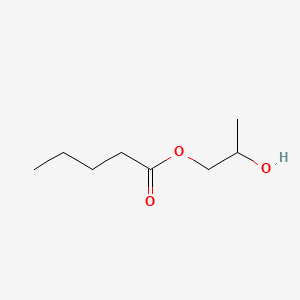![molecular formula C17H12CuN2O3 B13769951 Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]- CAS No. 67828-23-3](/img/structure/B13769951.png)
Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]- is a complex organic compound that features a copper ion coordinated with a naphthalenecarboxylate ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]- typically involves the reaction of copper salts with the corresponding naphthalenecarboxylate ligand under controlled conditions. The reaction is often carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions where copper salts and naphthalenecarboxylate ligands are mixed in reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as crystallization or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its coordination environment and electronic properties.
Reduction: Reduction reactions can alter the oxidation state of the copper ion, affecting the compound’s reactivity and stability.
Substitution: Ligand substitution reactions can occur, where the naphthalenecarboxylate ligand is replaced by other ligands, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically conducted under controlled temperatures and pH to ensure specificity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield copper(II) complexes with altered ligand environments, while reduction could produce copper(I) species.
科学的研究の応用
Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]- has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique coordination properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including dyes and pigments, due to its vibrant color and stability.
作用機序
The mechanism of action of Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]- involves its interaction with molecular targets such as enzymes and receptors. The copper ion can coordinate with various biomolecules, altering their structure and function. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, contributing to the compound’s bioactivity.
類似化合物との比較
Similar Compounds
Trifluorotoluene: An organic compound with similar coordination properties but different applications.
Sulfur Compounds: Share some chemical reactivity with copper complexes but have distinct uses and properties.
Uniqueness
Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]- is unique due to its specific ligand coordination and the resulting electronic properties. This uniqueness makes it valuable in applications requiring precise control over reactivity and stability.
特性
CAS番号 |
67828-23-3 |
|---|---|
分子式 |
C17H12CuN2O3 |
分子量 |
355.8 g/mol |
IUPAC名 |
copper;3-hydroxy-4-phenyldiazenylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C17H12N2O3.Cu/c20-16-14(17(21)22)10-11-6-4-5-9-13(11)15(16)19-18-12-7-2-1-3-8-12;/h1-10,20H,(H,21,22); |
InChIキー |
LWKWRIWQOAHOAO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O.[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


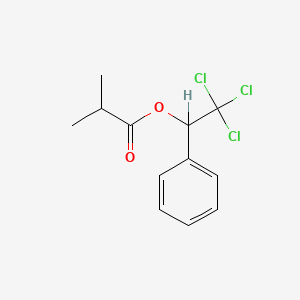
![N-[(1E)-4,4-dicyanobuta-1,3-dienyl]-N-(3-methylphenyl)acetamide](/img/structure/B13769878.png)

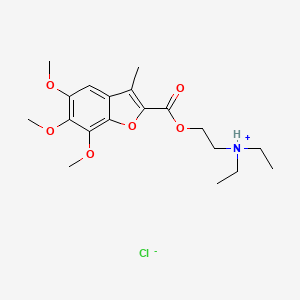

![[1,2]Dithiolo[4,3-c]-1,2-dithiole-3,6-dithione](/img/structure/B13769919.png)

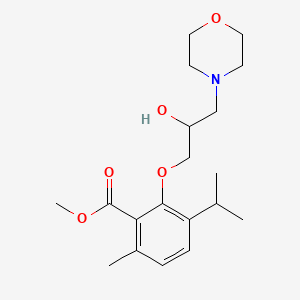
![Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt](/img/structure/B13769927.png)
![N,N-diethyl-3'-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B13769933.png)
![Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt](/img/structure/B13769940.png)
